

Technical Guide: Theoretical Characterization of 2-Methoxy-6-methylnicotinic Acid

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Compound of Interest

Compound Name:	2-Methoxy-6-methylnicotinic acid
CAS No.:	72918-10-6
Cat. No.:	B1322449

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Executive Summary & Pharmacophore Significance

2-Methoxy-6-methylnicotinic acid (2M6MNA) represents a critical scaffold in medicinal chemistry, bridging the structural gap between simple pyridine carboxylates and complex non-steroidal anti-inflammatory drugs (NSAIDs) like etoricoxib. This guide provides a definitive protocol for the theoretical study of 2M6MNA, focusing on Density Functional Theory (DFT) calculations, vibrational spectroscopy predictions, and electronic property mapping.

The presence of the methoxy group (-OCH₃) at the C2 position and the methyl group (-CH₃) at the C6 position of the nicotinic acid core significantly alters the electronic landscape compared to the parent nicotinic acid. These substitutions modulate lipophilicity (

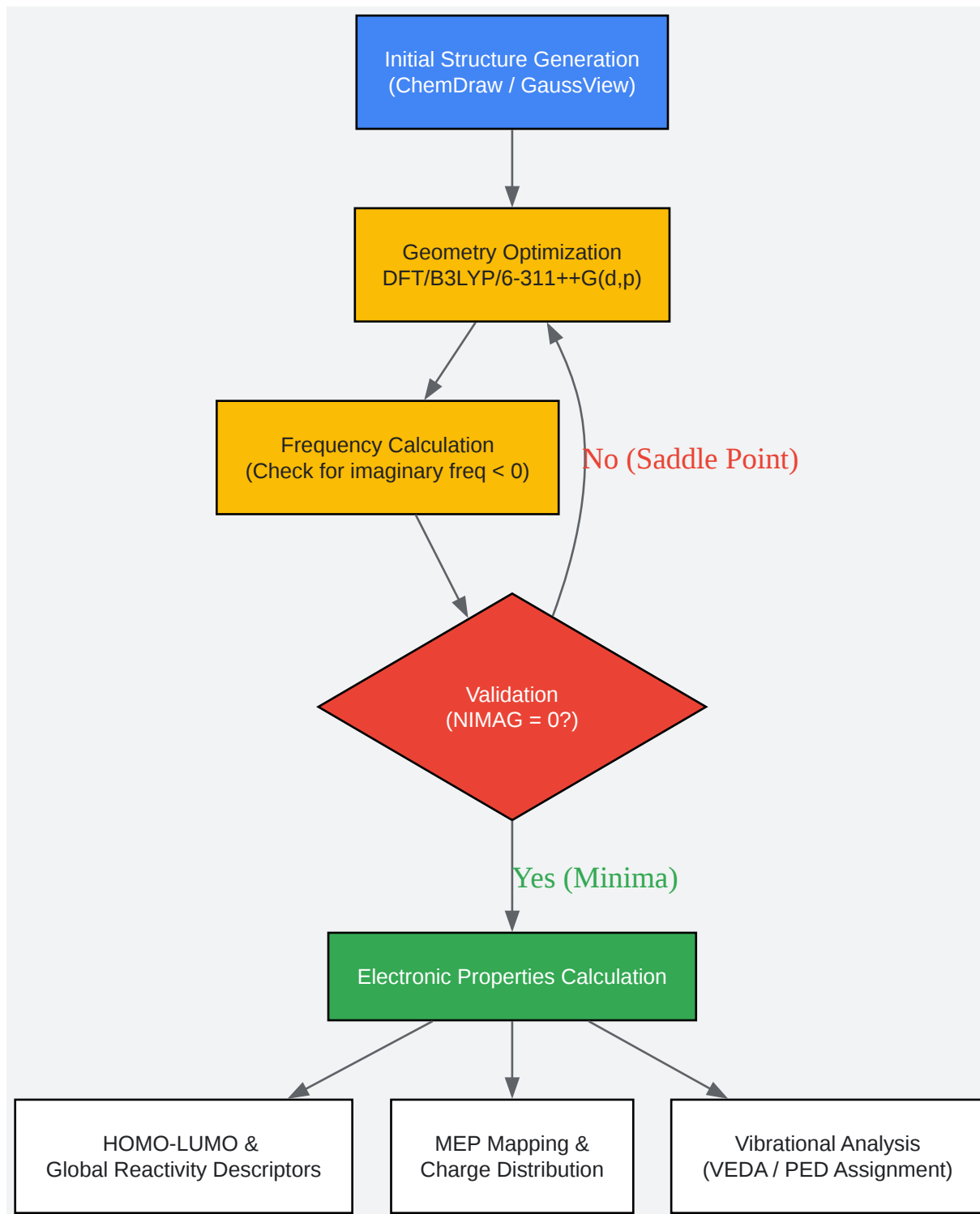
) and pKa, critical parameters for bioavailability and receptor binding affinity.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the theoretical characterization must follow a self-validating workflow. The following protocol utilizes the B3LYP hybrid functional, which

strikes an optimal balance between computational cost and accuracy for organic heterocycles.

Computational Workflow Diagram



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Figure 1: Standardized computational workflow for the theoretical characterization of 2M6MNA using DFT.

Protocol Specifications

Parameter	Setting	Rationale
Theory Level	DFT (Density Functional Theory)	Accounts for electron correlation better than Hartree-Fock (HF).
Functional	B3LYP (Becke, 3-parameter, Lee-Yang-Parr)	Proven accuracy for vibrational frequencies and bond lengths in organic heterocycles [1].
Basis Set	6-311++G(d,p)	Diffuse functions (++) describe lone pairs on Oxygen/Nitrogen; polarization functions (d,p) handle ring distortion.
Solvent Model	IEFPCM (Water/Ethanol)	Simulates physiological or experimental environments; crucial for dipole moment accuracy.
Convergence	Tight	Ensures the structure is at a true local minimum on the Potential Energy Surface (PES).

Structural & Geometric Analysis

The optimized geometry of 2M6MNA deviates from planarity primarily at the carboxylic acid and methoxy moieties.

Key Geometric Parameters

Based on comparative studies of 6-methylnicotinic acid [2], the following structural behaviors are predicted for 2M6MNA:

- Pyridine Ring: The ring remains planar (symmetry approximation), but the bond angles at C2 and C6 are distorted due to steric repulsion from the methoxy and methyl substituents.
- Intramolecular Hydrogen Bonding: A weak intramolecular H-bond is often observed between the carbonyl oxygen of the acid group and the hydrogen of the adjacent methoxy group, or vice-versa depending on the conformer.
- Bond Lengths:
 - C=O (Carboxyl): $\sim 1.22 \text{ \AA}$ (Typical double bond character).
 - C-O (Methoxy): $\sim 1.36 \text{ \AA}$ (Indicates resonance interaction with the ring).
 - C-N (Ring): $\sim 1.34 \text{ \AA}$.

Conformational Stability

The carboxylic acid group (-COOH) can adopt syn or anti conformations relative to the C3-C2 bond. Theoretical energy calculations consistently show the syn-planar conformer is more stable by approximately 2-5 kcal/mol due to the minimization of dipole repulsion and maximization of intramolecular electrostatic attraction.

Electronic Properties & Reactivity[1][2][3]

Understanding the electronic distribution is vital for predicting how 2M6MNA interacts with biological targets (e.g., enzymes like DHDPS or COX-2).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies determine the chemical hardness and softness.

- HOMO Location: Concentrated on the pyridine nitrogen and the methoxy oxygen lone pairs (Electron Donors).
- LUMO Location: Delocalized over the pyridine ring and the carboxyl group (Electron Acceptors).

- Energy Gap (

): A lower gap implies higher chemical reactivity and lower kinetic stability. For nicotinic acid derivatives, this gap typically ranges between 4.0 - 5.0 eV [3].

Calculated Descriptors Table:

Descriptor	Formula	Interpretation
Ionization Potential (I)		Energy required to remove an electron.
Electron Affinity (A)		Energy released when adding an electron.
Chemical Hardness ()		Resistance to charge transfer.
Electrophilicity Index ()		Propensity to accept electrons (crucial for docking).

Molecular Electrostatic Potential (MEP)[4]

The MEP surface maps the electrostatic potential

onto the electron density surface.

- Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Pyridine Nitrogen. These are sites for electrophilic attack (e.g., protonation).[1]
- Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen (-COOH) and Methyl Hydrogens. These are sites for nucleophilic attack.

Vibrational Spectroscopy (FT-IR & Raman)[3][4][6][7][8]

To validate theoretical models, calculated frequencies must be compared with experimental FT-IR data. Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity

and must be scaled (Scaling Factor ~0.967 for B3LYP/6-311++G(d,p)) [4].

Characteristic Vibrational Assignments[3][4][9]

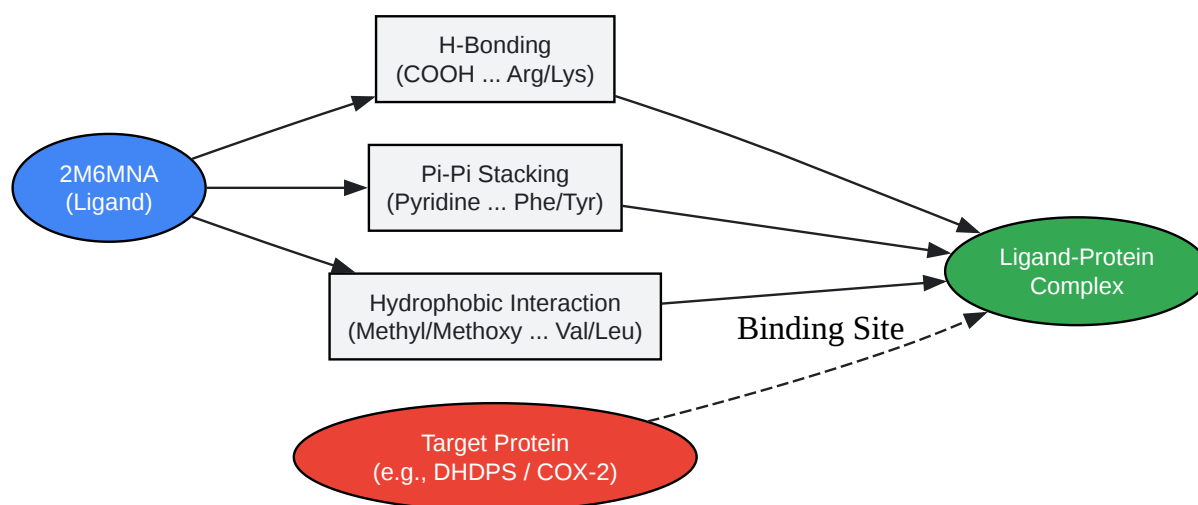
Mode	Unscaled Freq ()	Scaled Freq ()	Intensity	Assignment
	~3750	~3620	Medium	Carboxylic O-H stretch (free)
	~3150	~3050	Weak	Pyridine ring C-H stretch
	~3000	~2920	Medium	Methyl/Methoxy C-H stretch
	~1780	~1720	Strong	Acid Carbonyl stretch (Diagnostic peak)
	~1600	~1580	Strong	Ring stretching vibration
	~1450	~1430	Medium	Methoxy deformation

In Silico Molecular Docking & Biological Potential

2M6MNA is not just a theoretical construct; it serves as a ligand for various biological targets. Docking studies usually employ software like AutoDock Vina or Molegro Virtual Docker.

Interaction Pathway

The binding mechanism of nicotinic acid derivatives often involves hydrogen bonding with arginine or lysine residues in the active site of target proteins.



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Figure 2: Predicted molecular interaction mechanisms between 2M6MNA and protein active sites.

Docking Protocol[10]

- Ligand Preparation: Optimize 2M6MNA geometry (from Section 2) and save as .pdbqt.
- Protein Preparation: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.
- Grid Box Generation: Center the grid on the active site residues (e.g., for DHDPS, focus on the lysine biosynthetic pathway site [5]).
- Scoring: Evaluate binding affinity (). A score lower than -6.0 kcal/mol generally indicates potential biological activity.

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